molecular formula C35H74N+ B1649405 Heptadecyl-hexadecyl-dimethylazanium CAS No. 8001-54-5

Heptadecyl-hexadecyl-dimethylazanium

Cat. No.: B1649405
CAS No.: 8001-54-5
M. Wt: 509 g/mol
InChI Key: VUHVIYBUEGOBMT-UHFFFAOYSA-N
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Description

Heptadecyl-hexadecyl-dimethylazanium is a quaternary ammonium compound widely used for its antimicrobial and surfactant properties. It is commonly found in disinfectants, fabric softeners, and antistatic agents. This compound is known for its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective against a broad spectrum of bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecyl-hexadecyl-dimethylazanium can be synthesized through the reaction of dimethylamine with alkyl halides. For instance, the preparation of dimethyl diallyl ammonium chloride involves reacting dimethylamine with allyl chloride in the presence of a strong base resin and a phase transfer catalyst. The reaction is typically carried out at temperatures between 15-20°C, followed by heating to around 50°C and refluxing for several hours .

Industrial Production Methods: In industrial settings, the production of dimethyl dialkyl ammonium chloride often involves the use of alcohol solvents and catalysts. The mixture of didecyl methyl tertiary amine and chloromethane is dissolved in an alcohol solvent, and the reaction is carried out at temperatures between 75-95°C under controlled pressure. The reaction is maintained for several hours to ensure complete conversion .

Chemical Reactions Analysis

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related quaternary ammonium salts reveals decomposition thresholds:

CompoundDecomposition OnsetMajor Products
Hexadecyl trimethyl ammonium bromide220°CAlkyl amines, hydrocarbons
Octadecenyl dimethyl ammonium chloride210°CCO₂, H₂O, and unsaturated amines

Heptadecyl-hexadecyl-dimethylazanium likely exhibits similar stability, degrading into dimethylamine and long-chain alkenes at temperatures exceeding 200°C .

Biological Interactions and Germicidal Activity

Quaternary ammonium salts (QACs) like this compound disrupt microbial membranes through electrostatic interactions. Key findings from antimicrobial assays :

Microbial TargetMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus1:29,000 dilutionMembrane lysis, protein denaturation
Eberthella typhi1:10,000 dilutionInhibition of ATP synthesis

Structure-Activity Insights :

  • Alkyl chain length : C16–C18 chains optimize hydrophobic interactions with lipid bilayers .

  • Unsaturation : The 9-octadecenyl derivative shows 6x higher efficacy than saturated analogs due to enhanced membrane penetration .

Chemical Modifications and Derivatives

Functionalization of the azanium group alters reactivity:

ModificationExample ReactionOutcome
Alkyl substitutionReaction with allyl bromideEnhanced solubility in nonpolar solvents
Aryl functionalizationCoupling with benzyl chlorideImproved antimicrobial spectrum

For instance, substituting one methyl group with benzyl increases germicidal potency by 40% against Gram-negative bacteria .

Industrial and Environmental Reactions

  • Wastewater treatment : QACs undergo biodegradation via Pseudomonas spp., with half-lives of 7–14 days under aerobic conditions.

  • Catalytic breakdown : TiO₂ photocatalysis mineralizes this compound into CO₂ and NH₃ within 6 hours under UV light .

Scientific Research Applications

Scientific Research Applications

Heptadecyl-hexadecyl-dimethylazanium has been extensively studied for its applications in:

  • Water Treatment :
    • Used in the synthesis of copolymers that facilitate the removal of dyes and pollutants from wastewater.
    • Effective in treating industrial effluents due to its surfactant properties.
  • Antimicrobial Agents :
    • Employed in disinfectants and sanitizers for its broad-spectrum antimicrobial activity against bacteria and fungi.
    • Commonly found in personal care products due to its efficacy in skin cleansing formulations.
  • Corrosion Inhibition :
    • Investigated as a potential corrosion inhibitor in oilfield applications, particularly in CO2-saturated environments .

Data Tables

CompoundEfficacy (%)Application Area
This compound95Dye removal
Benzalkonium chloride90General disinfection
Didecyldimethylammonium chloride85Antiseptic formulations

Case Studies

  • Water Treatment Efficacy :
    A study demonstrated that this compound effectively reduced dye concentrations in wastewater by up to 95%. The copolymer formed during treatment enhanced adsorption capabilities, making it a viable solution for textile industry effluents.
  • Antimicrobial Formulations :
    In clinical settings, formulations containing this compound showed a significant reduction in microbial load on surfaces compared to conventional disinfectants, highlighting its effectiveness as an antimicrobial agent.
  • Corrosion Protection :
    Research indicated that this compound could significantly inhibit corrosion rates in steel exposed to CO2-saturated brines, suggesting its potential use in oilfield applications where corrosion is a major concern .

Mechanism of Action

The mechanism of action of dimethyl dialkyl ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the leakage of intracellular molecules and subsequent cell death. The compound’s bacteriostatic or bactericidal activity depends on its concentration and the growth phase of the microbial population .

Biological Activity

Heptadecyl-hexadecyl-dimethylazanium, also known as dimethyl dialkyl ammonium chloride, is a quaternary ammonium compound with significant biological activity. This article explores its biological properties, mechanisms of action, and implications in various fields, including microbiology and toxicology.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₃₅H₇₄N⁺
  • SMILES Notation : CCCCCCCCCCCCCCCCCN+(C)CCCCCCCCCCCCCCC

This compound is a quaternary ammonium salt, which typically exhibits surfactant properties due to its long hydrophobic alkyl chains and a positively charged nitrogen atom.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are well-known for their antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of these compounds varies with the length of the alkyl chains:

  • Gram-positive Bacteria : QACs generally show higher efficacy against gram-positive bacteria compared to gram-negative bacteria due to the thicker peptidoglycan layer in gram-positive species.
  • Fungi and Algae : Some studies indicate that compounds with longer alkyl chains exhibit fungistatic and algistatic properties, making them useful in agricultural applications for controlling fungal pathogens .

Table 1: Antimicrobial Activity of this compound

Microbial TypeActivity LevelReference
Gram-positive BacteriaHigh
Gram-negative BacteriaLow
FungiModerate
AlgaeModerate

Toxicological Aspects

While this compound has beneficial applications, it also poses potential health risks. Studies have linked exposure to QACs with skin irritation, respiratory issues, and immunotoxicity . The compound's safety profile is critical for its use in consumer products and disinfectants.

Case Studies

  • Skin Irritation Studies : Research has demonstrated that exposure to QACs can lead to dermatitis and other skin conditions. A study indicated that concentrations as low as 100 ppm could cause irritation in sensitive individuals .
  • Environmental Impact Assessment : An environmental survey highlighted the persistence of QACs in aquatic systems, raising concerns about their bioaccumulation and long-term ecological effects .

Applications

This compound is used in various applications due to its biological activity:

  • Disinfectants : Widely used as a disinfectant in healthcare settings due to its effectiveness against a broad spectrum of pathogens.
  • Agricultural Chemicals : Employed as an algicide and fungicide to protect crops from microbial infections.
  • Food Additive : Approved for use as a food additive in certain jurisdictions, although its safety must be continuously monitored .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for heptadecyl-hexadecyl-dimethylazanium, and how can purity be validated experimentally?

  • Methodological Answer : Common synthesis routes involve quaternization of tertiary amines using alkyl halides under controlled pH (8–10) and temperature (60–80°C). Purity validation requires techniques like ¹H/¹³C NMR to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities. Cross-reference toxicity profiles from Safety Data Sheets (SDS) to ensure residual solvents or byproducts comply with safety thresholds .

Q. Which characterization techniques are critical for confirming the structural and physicochemical properties of this compound?

  • Methodological Answer : Essential techniques include:

  • Mass spectrometry (MS) for molecular weight verification.
  • Dynamic light scattering (DLS) to assess aggregation behavior in solution.
  • Thermogravimetric analysis (TGA) for thermal stability profiling.
  • Surface tension measurements to evaluate surfactant properties. Always compare results with SDS-reported data (e.g., CAS 16576-98-0) to identify deviations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines:

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Store in airtight containers at ≤25°C to prevent hydrolysis.
  • Implement emergency spill protocols using inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for enhanced colloidal stability in aqueous systems?

  • Methodological Answer : Conduct Design of Experiments (DoE) to test variables like reaction time, surfactant concentration, and counterion selection (e.g., chloride vs. bromide). Use zeta potential measurements to correlate synthesis conditions with colloidal stability. Compare results with structurally analogous compounds (e.g., benzyl-heptadecyl-dimethylazanium chloride ) to identify trends.

Q. What strategies resolve contradictions in reported toxicological data for this compound across different studies?

  • Methodological Answer : Perform meta-analysis of existing toxicity studies (e.g., acute vs. chronic exposure) while accounting for variables like solvent choice (aqueous vs. organic) and test models (in vitro vs. in vivo). Validate findings using OECD Guidelines for Testing Chemicals and cross-reference SDS classifications (e.g., EINECS listings ).

Q. How does the compound’s stability vary under extreme pH or temperature, and what degradation products form?

  • Methodological Answer : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via LC-MS to identify byproducts like alkylamines or chlorides. Compare degradation pathways with structurally similar ammonium salts (e.g., bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride ).

Q. What computational models predict the interaction of this compound with lipid bilayers or proteins?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model surfactant-membrane interactions. Validate predictions experimentally via fluorescence anisotropy or calorimetry . Cross-reference results with studies on hexadecyl trimethyl ammonium derivatives .

Q. Data Analysis & Interpretation

Q. How should researchers address contradictory results in studies measuring the compound’s critical micelle concentration (CMC)?

  • Methodological Answer : Standardize measurement conditions (temperature, ionic strength) and use multiple techniques (e.g., conductivity, pyrene fluorescence) to cross-validate CMC. Perform statistical outlier analysis and compare with published data for homologs (e.g., benzyl-heptadecyl derivatives ).

Q. What methodologies ensure reproducibility in studies evaluating antimicrobial efficacy of this quaternary ammonium compound?

  • Methodological Answer : Adopt CLSI or EUCAST guidelines for antimicrobial testing. Include controls for biofilm vs. planktonic cell efficacy and assess time-kill kinetics. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals to account for biological variability .

Q. Experimental Design

Q. How can researchers design ecotoxicity studies to assess the environmental impact of this compound?

  • Methodological Answer : Use microcosm models with aquatic organisms (e.g., Daphnia magna) and soil microbes. Measure endpoints like LC50 and NOEC (No Observed Effect Concentration). Compare degradation rates in environmental matrices (water, sediment) with laboratory data .

Properties

IUPAC Name

heptadecyl-hexadecyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHVIYBUEGOBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H74N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8001-54-5
Record name Dimethyl dialkyl ammonium chloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Heptadecyl-hexadecyl-dimethylazanium
Heptadecyl-hexadecyl-dimethylazanium
Heptadecyl-hexadecyl-dimethylazanium
Heptadecyl-hexadecyl-dimethylazanium
Heptadecyl-hexadecyl-dimethylazanium
Heptadecyl-hexadecyl-dimethylazanium

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